molecular formula C22H30O5 B029435 Jasmolin II CAS No. 1172-63-0

Jasmolin II

Cat. No. B029435
CAS RN: 1172-63-0
M. Wt: 374.5 g/mol
InChI Key: WKNSDDMJXANVMK-XIGJTORUSA-N
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Description

Jasmolin II is an ester of chrysanthemic acid from the pyrethrin family . Pyrethrins are naturally-occurring compounds with insecticidal properties that are found in pyrethrum extract from certain chrysanthemum flowers . They are often used in household insecticides and products to control insects on pets or livestock .


Synthesis Analysis

The biosynthesis of pyrethrins, including Jasmolin II, involves the nonmevalonate and oxylipin pathways . A GDSL lipase is responsible for the final step of the biosynthesis, which is the ester-forming reaction . The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is involved in the biosynthesis of the acid moiety of pyrethrin .


Molecular Structure Analysis

Jasmolin II has a molecular formula of C22H30O5 . Its IUPAC name is (1S)-2-methyl-4-oxo-3-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate .


Chemical Reactions Analysis

Pyrethrins, including Jasmolin II, have been found to react with sodium hydroxide in ethanol, affording an approximately 1:1 ratio of two respective cyclopentadienone dimers .


Physical And Chemical Properties Analysis

Jasmolin II has a density of 1.1±0.1 g/cm3, a boiling point of 466.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.8±3.0 kJ/mol and a flash point of 200.1±28.8 °C .

Scientific Research Applications

Insecticidal Activity

Specific Scientific Field

Entomology and Pest Control

Summary

Jasmolin II is a new constituent found in pyrethrum flowers. It exhibits insecticidal properties and has been studied for its effectiveness against various insect pests.

Experimental Procedures

Results

  • Toxicity varies across different insect species:
    • Tenebrio molitor : Jasmolin II is ¼ as toxic as pyrethrum extract .

Residue Analysis in Greenhouses

Specific Scientific Field

Environmental Science and Pollution Research

Summary

Researchers investigate the persistence of jasmolin II residues in greenhouse environments after its application.

Experimental Procedures

Results

  • Residue levels decline over time but remain detectable .

Plant Defense Signaling

Specific Scientific Field

Plant Physiology and Molecular Biology

Summary

Jasmolin II is involved in plant defense responses triggered by jasmonic acid signaling.

Experimental Procedures

Results

  • It contributes to plant defense against herbivores and pathogens .

Future Directions

Research on pyrethrins, including Jasmolin II, is ongoing. There is interest in understanding the biosynthesis pathways and mechanisms of action of these compounds . Additionally, there is a focus on exploring novel compounds that are more effective, safer, and eco-friendly for improved management of mosquito vectors .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNSDDMJXANVMK-XIGJTORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042082
Record name Jasmolin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jasmolin II

CAS RN

1172-63-0
Record name Jasmolin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jasmolin II [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jasmolin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JASMOLIN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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